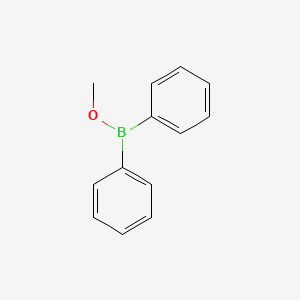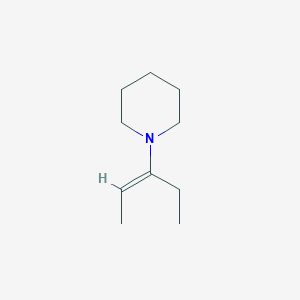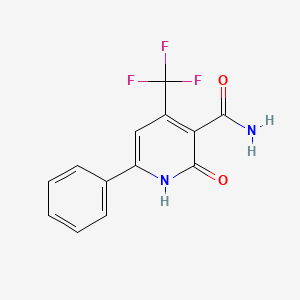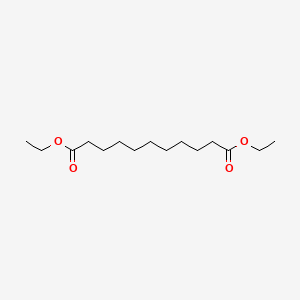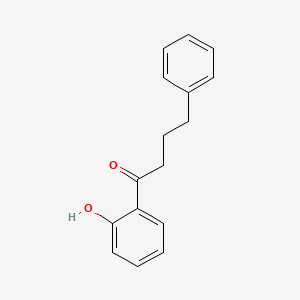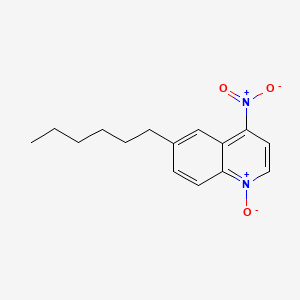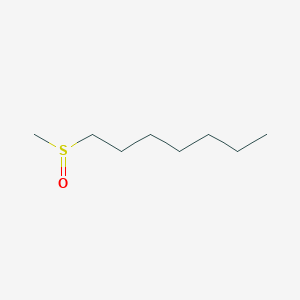
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester is a chemical compound with the molecular formula C8H12Cl4O2 It is an ester derivative of hexanoic acid, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Hexanoic acid+EthanolCatalystHexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and ethanol in the presence of an acid or base.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Hexanol and other alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release hexanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atoms in the compound may also contribute to its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-, ethyl ester: Contains fluorine atoms instead of chlorine, leading to distinct chemical behavior.
Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, methyl ester: Similar structure but with additional methyl groups, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13038-10-3 |
|---|---|
Molekularformel |
C8H12Cl4O2 |
Molekulargewicht |
282.0 g/mol |
IUPAC-Name |
ethyl 4,6,6,6-tetrachlorohexanoate |
InChI |
InChI=1S/C8H12Cl4O2/c1-2-14-7(13)4-3-6(9)5-8(10,11)12/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HGBKSXQEXIUOAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(CC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





